

Unraveling FAD-104: A Technical Guide to a Potent Fluorinated Anthracycline

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Compound of Interest		
Compound Name:	FT-1518	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of FAD-104, a promising fluorinated anthracycline derivative. While the initial query referenced "FT-1518," our comprehensive literature review indicates that this is likely a misnomer or internal codename for the well-documented compound FAD-104 and its active metabolite, FT-ADM. This guide will focus on the established scientific knowledge surrounding FAD-104.

Discovery and Rationale

FAD-104, chemically known as 7-O-(2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-hemipimelate, was developed as part of a research initiative to synthesize new anthracycline analogs with improved therapeutic profiles.[1] The primary goals were to enhance antitumor activity and reduce the severe side effects, particularly cardiotoxicity, associated with clinically used anthracyclines like doxorubicin (DOX).[2]

The core of this approach involved the strategic introduction of a fluorine atom into the sugar moiety of the anthracycline structure. This modification was intended to modulate the molecule's biological properties.[3] The synthesis of 7-O-(2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl) adriamycinone (FT-ADM) yielded a compound with potent antitumor activity and lower toxicity, partly due to the strengthening of the glycosidic bond by the 2'-fluoro atom.[1] However, FT-ADM exhibited poor water solubility. To address this, various hydrophilic groups



were added at the 14-OH position, leading to the synthesis of the 14-hemipimelate derivative, FAD-104, which demonstrated both potent antitumor effects and improved solubility.[1]

Synthesis of FAD-104

The synthesis of FAD-104 is a multi-step process that begins with the appropriate aglycone and a fluorinated sugar donor. While specific, detailed protocols are often proprietary, the general synthetic strategy involves the glycosylation of a protected doxorubicinone or daunorubicinone with a functionalized 2-azido fluorinated sugar derivative, followed by deprotection and subsequent esterification at the C-14 position.

General Synthetic Approach:

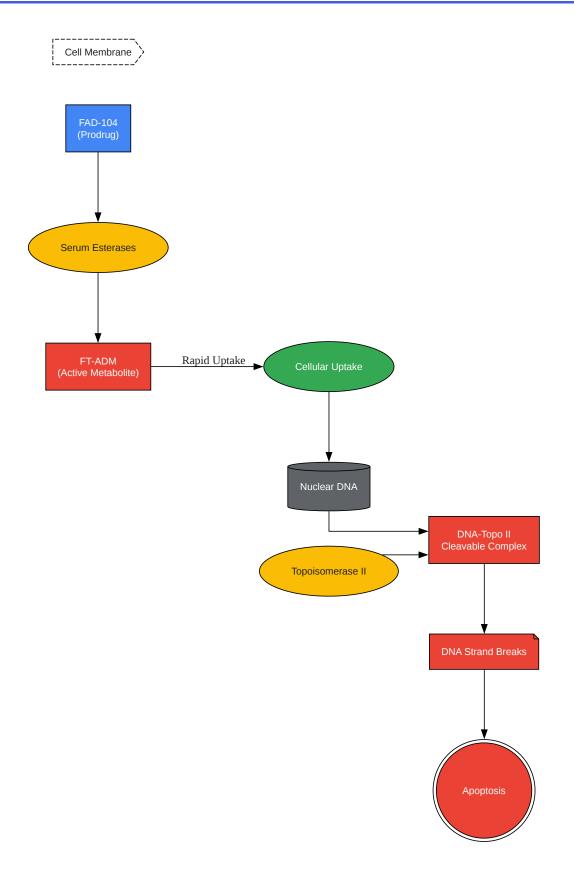
A key step in the synthesis of fluorinated anthracyclines is the coupling of the aglycone with a fluorinated sugar moiety. Various glycosylation protocols have been explored, including the use of glycosyl chlorides, imidates, and thioglycosides with promoters such as TMSOTf.[4] The synthesis of the fluorinated sugar itself is a critical precursor step. Following the successful glycosylation, the protecting groups are removed. The final step in the synthesis of FAD-104 involves the esterification of the 14-hydroxyl group of FT-ADM with pimelic acid to form the 14-hemipimelate ester.[1]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of anthracyclines involves their interaction with DNA and topoisomerase II.[5] FAD-104, through its active metabolite FT-ADM, is believed to follow a similar pathway.

Signaling Pathway of FAD-104/FT-ADM:





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Caption: FAD-104 is converted to its active metabolite FT-ADM, which then exerts its cytotoxic effects.

FAD-104 itself is a prodrug that undergoes hydrolysis by serum esterases to its active form, FT-ADM.[6] FT-ADM is then rapidly taken up by cancer cells.[6] Inside the cell, FT-ADM intercalates into the DNA, leading to the stabilization of the DNA-topoisomerase II cleavable complex.[5] This action inhibits the re-ligation of the DNA strands, resulting in double-strand breaks and ultimately triggering apoptosis (programmed cell death).[5]

Quantitative Data

The antitumor activity and toxicity of FAD-104 and its metabolites have been evaluated in various preclinical models.

Table 1: In Vivo Antitumor Activity of FAD-104 against Mouse L-1210 Leukemia[1]

Compound	Dose (mg/kg/day, i.p.)	Treatment Schedule	% Increase in Lifespan (ILSmax)
FAD-104	6.25	Days 1-9	>448
Adriamycin	1.56	Days 1-9	162

Table 2: Acute Toxicity of FAD-104 in Mice[7]

Compound	Route of Administration	LD50 (mg/kg)
FAD-104 (ME2303)	i.v.	~140
Adriamycin (ADM)	i.v.	~20

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings.

In Vitro Cytotoxicity Assay



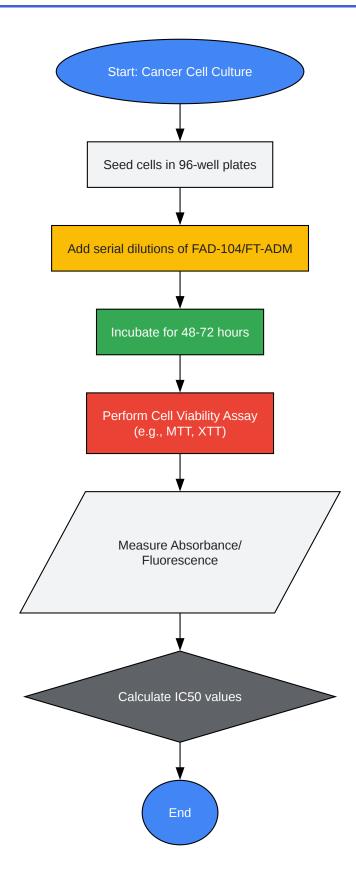




The cytocidal activity of FAD-104 and its analogs is typically determined using established cancer cell lines.

Experimental Workflow for In Vitro Cytotoxicity Assay:





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Caption: Workflow for determining the in vitro cytotoxicity of FAD-104.



Protocol:

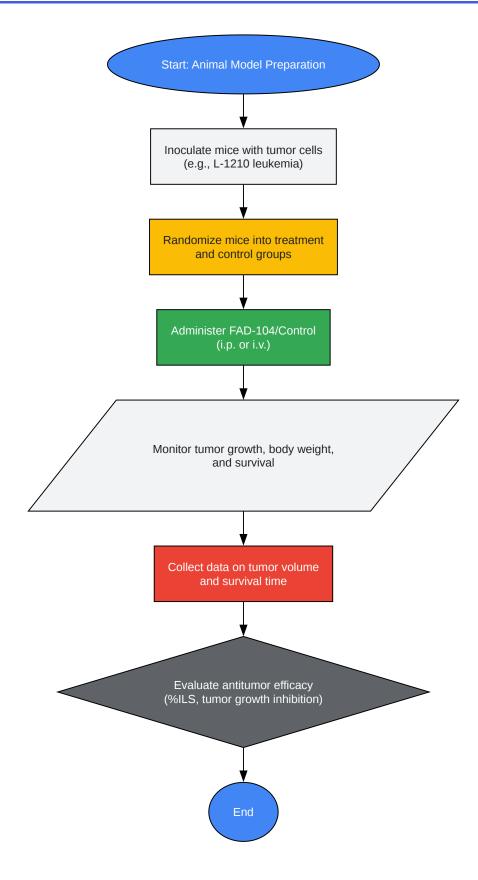
- Cell Culture: Human or murine cancer cell lines (e.g., P388, L-1210) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.
- Drug Treatment: A range of concentrations of the test compounds (FAD-104, FT-ADM, and a reference drug like doxorubicin) are added to the wells.
- Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
- Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or XTT assay.
- Data Analysis: The absorbance or fluorescence is measured, and the half-maximal inhibitory concentration (IC50) is calculated.

In Vivo Antitumor Efficacy Studies

Animal models are crucial for evaluating the therapeutic potential of new drug candidates.

Experimental Workflow for In Vivo Antitumor Efficacy Study:





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Caption: Workflow for assessing the in vivo antitumor efficacy of FAD-104.



Protocol:

- Animal Models: Inbred mice (e.g., DBA/2 or BDF1) are used.
- Tumor Implantation: A specified number of tumor cells (e.g., 1 x 10⁵ L-1210 leukemia cells) are inoculated intraperitoneally (i.p.) or subcutaneously (s.c.).
- Treatment: Treatment with FAD-104 or a vehicle control is initiated, typically one day after tumor inoculation. The drug is administered via a specified route (e.g., i.p. or intravenous) and schedule.
- Monitoring: The animals are monitored daily for signs of toxicity, and body weights are recorded. For solid tumors, tumor dimensions are measured regularly.
- Efficacy Endpoint: The primary endpoint is typically the increase in lifespan (%ILS) for leukemia models or tumor growth inhibition for solid tumor models.

Conclusion

FAD-104 represents a significant advancement in the development of fluorinated anthracyclines. Its design as a water-soluble prodrug that converts to the highly potent metabolite FT-ADM addresses some of the limitations of earlier compounds. Preclinical studies have demonstrated its superior antitumor activity and reduced toxicity compared to doxorubicin. Further investigation into its clinical potential is warranted to fully elucidate its therapeutic value in the treatment of various cancers.

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